1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride
Overview
Description
1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride, also known as para-Fluorophenylpiperazine (pFPP, 4-FPP, 4-Fluorophenylpiperazine; Fluoperazine, Flipiperazine), is a piperazine derivative with mildly psychedelic and euphoriant effects . It has been sold as an ingredient in legal recreational drugs known as “Party pills”, initially in New Zealand and subsequently in other countries around the world .
Molecular Structure Analysis
The molecular formula of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride is C12H18ClFN2 . The molecular weight is 244.74 .Physical And Chemical Properties Analysis
The physical and chemical properties such as boiling point, melting point, and density of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride can be found on various chemical databases .Scientific Research Applications
Neurotransmitter Turnover Impact
Studies on aryl-1,4-dialkyl-piperazine derivatives, including compounds similar to 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride, have shown effects on the turnover of dopamine and norepinephrine in the brain. These compounds can facilitate the release of these neurotransmitters or inhibit their uptake at presynaptic nerve terminals, suggesting potential applications in neurological research and drug development (Nagase et al., 1987).
Antihypertensive Activity
Another area of research involves the antihypertensive activity of piperazino-3-phenylindans, which are structurally related to 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride. These compounds have shown potent antihypertensive effects in animal models, suggesting their potential use in the treatment of hypertension. The antihypertensive effect is stereoselective and associated with specific enantiomers, indicating a precise molecular interaction mechanism that could be explored further for therapeutic applications (Bogeso et al., 1988).
Dopamine Uptake Inhibition
The effects of compounds similar to 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride on the central nervous system, particularly their role in inhibiting dopamine reuptake, have been extensively studied. These compounds can increase spontaneous motor activity and reduce the effects of neurological inhibitors in animal models, indicating their potential application in the treatment of disorders related to dopamine dysfunction (Nagase et al., 1991).
Extended-Action Cocaine-Abuse Therapeutic Agents
Research into compounds related to 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride has also explored their potential as extended-action therapeutic agents for cocaine abuse. By binding to the dopamine transporter (DAT) and inhibiting dopamine uptake, these compounds could offer a new approach to treating cocaine addiction, with some showing promising results in decreasing cocaine-maintained behavior in animal models (Lewis et al., 1999).
Mechanism of Action
properties
IUPAC Name |
1-[1-(4-fluorophenyl)ethyl]piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.2ClH/c1-10(15-8-6-14-7-9-15)11-2-4-12(13)5-3-11;;/h2-5,10,14H,6-9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAWUJJGIIBRMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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